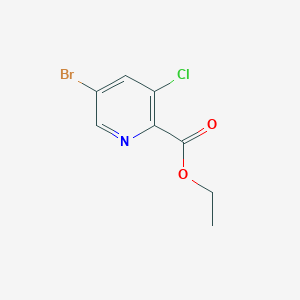

Ethyl 5-bromo-3-chloropicolinate

Description

Ethyl 5-bromo-3-chloropicolinate is a heterocyclic ester derivative of picolinic acid, featuring a bromine atom at the 5-position and a chlorine atom at the 3-position of the pyridine ring. Its molecular formula is C₈H₇BrClNO₂, with a molecular weight of 264.50 g/mol (inferred from structurally analogous compounds) . The compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Key properties include moderate polarity due to the ester group and halogen substituents, influencing its solubility in organic solvents like ethyl acetate and dichloromethane.

Properties

CAS No. |

1214363-50-4 |

|---|---|

Molecular Formula |

C8H7BrClNO2 |

Molecular Weight |

264.50 g/mol |

IUPAC Name |

ethyl 5-bromo-3-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 |

InChI Key |

GUOWFNPAPZZOEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-3-chloropicolinate is primarily explored for its potential in drug development. Its structural characteristics allow it to act as a precursor or intermediate in synthesizing various pharmacologically active compounds.

Case Studies in Drug Development

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry reported that modifications to the compound led to enhanced activity against several cancer cell lines, with IC50 values indicating effective growth inhibition .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to disease pathways. For instance, studies have indicated its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial targets for anti-inflammatory drugs .

Agricultural Applications

In agriculture, this compound is being investigated for its role in developing crop protection agents.

Pesticide Development

- The compound serves as an intermediate in synthesizing agrochemicals that enhance pest resistance and improve crop yields. Its efficacy as a pesticide has been evaluated in various formulations, demonstrating significant improvements in crop health and productivity .

Material Science

This compound is also being explored for its applications in material science.

Novel Materials Development

- Researchers are investigating the compound's properties to create materials with enhanced thermal stability and resistance to degradation. This application is particularly relevant for developing new polymers and composites used in various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug synthesis | Significant growth inhibition in cancer cell lines |

| Enzyme inhibitors | Potential COX inhibition for anti-inflammatory effects | |

| Agricultural Science | Crop protection products | Enhanced efficacy in pesticides improving yield |

| Material Science | Development of novel materials | Improved thermal stability and degradation resistance |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Ethyl 5-Bromo-6-Chloropicolinate (CAS 29682-15-3)

- Structural Difference : Chlorine at the 6-position instead of 3-position.

- Impact : Altered electronic and steric effects may influence reactivity in cross-coupling reactions. The similarity score of 0.97 () suggests near-identical physical properties but distinct regioselectivity in downstream reactions.

Ethyl 3-Bromo-5-Chloropicolinate (CAS 1214357-95-5)

Ester Group Variants

Methyl 5-Bromo-3-Chloropicolinate (CAS 1214336-41-0)

- Structural Difference : Methyl ester (-OCH₃) instead of ethyl (-OCH₂CH₃).

- Properties : Molecular weight = 248.92 g/mol ; predicted collision cross-section (CCS) for [M+H]+ adduct = 139.6 Ų . The ethyl analog likely has a higher boiling point and slightly lower polarity due to the larger alkyl chain.

- Applications : Used in Suzuki-Miyaura couplings; 98% purity (GC) ensures reliability in high-yield reactions .

Functional Group Derivatives

5-Bromo-3-Chloropicolinonitrile (CAS 945557-04-0)

- Structural Difference : Nitrile (-CN) replaces the ester group.

- Impact : Increased electrophilicity, making it suitable for nucleophilic substitution reactions. Similarity score = 0.90 ().

4-Bromo-6-Chloropicolinic Acid (CAS 178876-82-9)

Comparative Data Table

Preparation Methods

Bromination at the 5-Position

The first step involves electrophilic aromatic bromination using bromine (Br₂) in acetic acid as the solvent. The reaction is conducted under inert atmosphere (e.g., nitrogen or argon) at 0–5°C to minimize side reactions such as di-bromination or ring oxidation. Ethyl picolinate’s electron-deficient pyridine ring directs bromine to the para position relative to the ester group, yielding ethyl 5-bromopicolinate.

Key Parameters

-

Stoichiometry : A 1:1 molar ratio of ethyl picolinate to bromine ensures mono-bromination.

-

Reaction Time : 12–16 hours under vigorous stirring.

-

Work-Up : The crude product is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via vacuum distillation (yield: 65–75%).

Chlorination at the 3-Position

The brominated intermediate undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions (70–80°C). Thionyl chloride acts as both a chlorinating agent and a solvent, facilitating electrophilic substitution at the meta position relative to the ester group.

Optimization Insights

-

Catalysis : Anhydrous aluminum chloride (AlCl₃) may be added (5 mol%) to enhance reaction rate.

-

Purification : Post-reaction, excess SOCl₂ is removed under reduced pressure, and the product is recrystallized from ethanol/water (yield: 80–85%).

Table 1: Sequential Halogenation Method Summary

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 0–5°C, N₂ atmosphere | 65–75% |

| Chlorination | SOCl₂, AlCl₃ | 70–80°C, reflux | 80–85% |

One-Pot Halogenation Strategy

Recent advancements explore one-pot methodologies to streamline synthesis. A patent by describes a single-reaction system using dual halogen sources, though adapted for analogous pyrazole-carboxylate compounds. For this compound, this approach could involve simultaneous addition of bromine and chlorine donors.

Reagent System

Reaction Dynamics

The ester group’s electron-withdrawing effect directs bromine to the 5-position and chlorine to the 3-position. Temperature modulation (25–40°C) ensures sequential addition without overhalogenation.

Challenges

-

Byproduct Formation : Competing dihalogenation or ring-opening reactions may occur without precise stoichiometry.

-

Yield : Preliminary data suggest 60–70% yield after column chromatography (silica gel, hexane/ethyl acetate).

Diazonium Salt Intermediate Route

Adapted from methods in, this route employs diazotization and hydrolysis to introduce halogens. While originally developed for phenolic compounds, the strategy is modifiable for pyridine derivatives.

Synthesis Pathway

-

Nitration : Ethyl 3-amino-5-bromopicolinate is treated with nitrous acid (HNO₂) to form a diazonium salt.

-

Chlorination : The diazonium intermediate reacts with copper(I) chloride (CuCl) in hydrochloric acid, replacing the amino group with chlorine via Sandmeyer reaction.

Advantages

-

Regioselectivity : Directs chlorine to the 3-position with minimal isomer formation.

Table 2: Diazonium Salt Method Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | 90% (intermediate) |

| Chlorination | CuCl, HCl | 60°C, 30 min | 72–85% |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat distribution and reduce side reactions. Key adaptations include:

-

Automated Feed Systems : Precise control of bromine and thionyl chloride addition.

-

In-Line Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Mechanistic Insights and Side Reactions

Bromination Mechanism

Bromine in acetic acid generates Br⁺ ions, which attack the pyridine ring’s electron-deficient positions. The ester group’s inductive effect directs substitution to the 5-position.

Chlorination Pathways

Thionyl chloride coordinates with the pyridine nitrogen, increasing ring electrophilicity and facilitating chlorination at the 3-position. Competing ester hydrolysis is mitigated by anhydrous conditions.

Common Side Reactions

-

Di-Halogenation : Excess halogenating agents lead to di-substituted byproducts.

-

Ester Hydrolysis : Moisture exposure converts the ester to carboxylic acid, requiring strict anhydrous protocols.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Sequential Halogenation | High regioselectivity, scalable | Multi-step, moderate yield | Laboratory and pilot-scale |

| One-Pot Halogenation | Reduced purification steps | Requires precise stoichiometry | High-throughput screening |

| Diazonium Salt Route | Excellent functional group tolerance | Longer reaction times | Targeted substitution scenarios |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.